molecular formula C30H18N6Na4O12S4 B12772201 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt CAS No. 106906-28-9

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt

Cat. No.: B12772201
CAS No.: 106906-28-9
M. Wt: 874.7 g/mol
InChI Key: DEWVVXULZGYDHY-GWIKJDHCSA-J
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Description

The compound Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt (hereafter referred to as the "target compound") is a structurally complex aromatic sulfonic acid derivative. Its core structure consists of a stilbene (1,2-ethenediyl) backbone linked to benzenesulfonic acid groups substituted with 1,2,3-triazolyl and sulfophenyl moieties. The sodium salt form enhances its solubility in aqueous environments, making it suitable for applications in industrial chemistry, such as surfactants, dyes, or optical brighteners .

Key structural features include:

  • Stilbene backbone: Provides rigidity and conjugation, enabling UV absorption and fluorescence properties.
  • Sulfonate groups (-SO₃⁻Na⁺): Improve water solubility and ionic character.
  • Triazole rings: Contribute to hydrogen bonding and coordination chemistry.

Properties

CAS No.

106906-28-9

Molecular Formula

C30H18N6Na4O12S4

Molecular Weight

874.7 g/mol

IUPAC Name

tetrasodium;5-[4-(2-sulfonatophenyl)triazol-2-yl]-2-[(E)-2-[2-sulfonato-4-[4-(2-sulfonatophenyl)triazol-2-yl]phenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C30H22N6O12S4.4Na/c37-49(38,39)27-7-3-1-5-23(27)25-17-31-35(33-25)21-13-11-19(29(15-21)51(43,44)45)9-10-20-12-14-22(16-30(20)52(46,47)48)36-32-18-26(34-36)24-6-2-4-8-28(24)50(40,41)42;;;;/h1-18H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b10-9+;;;;

InChI Key

DEWVVXULZGYDHY-GWIKJDHCSA-J

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt involves multiple steps, including the formation of the triazole rings and the introduction of sulfonic acid groups. The reaction typically starts with the preparation of the triazole intermediates, followed by their coupling with benzenesulfonic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors, where the reaction parameters are optimized for efficiency and cost-effectiveness. The process includes continuous monitoring and adjustment of reaction conditions to maintain product quality. The final product is purified through techniques such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include sulfonate salts, amine derivatives, and substituted triazole compounds. These products have distinct properties and applications in various fields .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and triazole rings enable the compound to bind to proteins, enzymes, and other biomolecules, affecting their function and activity. This binding can lead to changes in cellular processes, making the compound useful in various biological and medical applications .

Comparison with Similar Compounds

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt (CAS 16470-24-9)

  • Structural Differences: Replaces triazole with 1,3,5-triazine rings. Substituted with bis(2-hydroxyethyl)amino and sulfophenylamino groups on triazine. Tetrasodium salt (four -SO₃⁻Na⁺ groups) vs. the target compound’s disodium salt.
  • Properties :
    • Higher molecular weight (~1,200 g/mol vs. ~720 g/mol for the target compound) due to additional triazine substituents .
    • Enhanced water solubility and chelation capacity due to hydroxyl and sulfonate groups.
  • Applications : Optical brighteners in detergents and paper manufacturing .

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (CAS 51461-29-1)

  • Structural Differences :
    • Features morpholine substituents on triazine rings instead of triazole.
    • Disodium salt with two sulfonate groups.
  • Properties :
    • Moderate molecular weight (~950 g/mol).
    • Morpholine groups improve thermal stability and resistance to hydrolysis .
  • Applications : Used in textile dyes and as a corrosion inhibitor .

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(bis(2-hydroxypropyl)amino)-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt (CAS 198716-46-0)

  • Structural Differences :
    • Hydroxypropyl substituents on triazine vs. hydroxyethyl or triazole.
    • Sulfophenyl groups at the 3-position instead of 4-position.
  • Properties: Increased hydrophilicity due to hydroxypropyl chains.
  • Applications : Industrial surfactants and dispersants .

Comparative Data Table

Property Target Compound CAS 16470-24-9 CAS 51461-29-1 CAS 198716-46-0
Molecular Weight (g/mol) ~720 ~1,200 ~950 ~1,100
Sulfonate Groups 2 4 2 2
Heterocycle 1,2,3-Triazole 1,3,5-Triazine 1,3,5-Triazine 1,3,5-Triazine
Key Substituents Sulfophenyl Bis(2-hydroxyethyl)amino Morpholine Bis(2-hydroxypropyl)amino
Solubility High (aqueous) Very High Moderate High
Applications Surfactants, dyes Optical brighteners Textile dyes Industrial dispersants

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